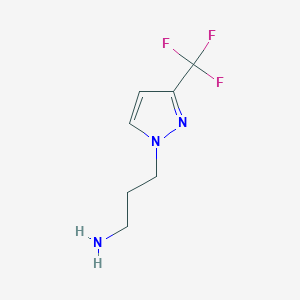
2-(1H-イミダゾール-2-イル)プロパン-2-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-imidazol-2-yl)propan-2-ol is a chemical compound with the molecular formula C6H10N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
2-(1H-imidazol-2-yl)propan-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its imidazole ring structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals .
In biology and medicine, 2-(1H-imidazol-2-yl)propan-2-ol is studied for its potential therapeutic properties. It has been investigated for its antimicrobial, antifungal, and anti-inflammatory activities. Researchers are also exploring its role as a ligand in coordination chemistry and its potential use in drug delivery systems .
作用機序
Target of Action
2-(1H-imidazol-2-yl)propan-2-ol is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can act as both a base and an acid, allowing them to interact with a wide range of biological targets. This broad reactivity may contribute to the wide range of biological activities exhibited by imidazole derivatives .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that multiple biochemical pathways are affected .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they likely have multiple molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
生化学分析
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure and functional groups of the imidazole compound .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
The synthesis of 2-(1H-imidazol-2-yl)propan-2-ol typically involves chemical reactions that incorporate imidazole and other reagents. One common method involves the reaction of imidazole with acetone in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction conditions often include moderate temperatures and controlled pH levels to ensure optimal yield and purity .
Industrial production methods for 2-(1H-imidazol-2-yl)propan-2-ol may involve large-scale chemical synthesis using similar reaction pathways but with enhanced efficiency and scalability. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput .
化学反応の分析
2-(1H-imidazol-2-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds to form new derivatives[3][3].
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(1H-imidazol-2-yl)propan-2-ol can yield imidazole-2-carboxylic acid, while reduction can produce imidazole-2-methanol .
類似化合物との比較
2-(1H-imidazol-2-yl)propan-2-ol can be compared to other imidazole derivatives, such as imidazole-2-carboxylic acid and imidazole-2-methanol. While these compounds share a common imidazole core, they differ in their functional groups and chemical properties. For example, imidazole-2-carboxylic acid has a carboxyl group, making it more acidic, while imidazole-2-methanol has a hydroxyl group, influencing its solubility and reactivity .
The uniqueness of 2-(1H-imidazol-2-yl)propan-2-ol lies in its specific structure, which combines the imidazole ring with a secondary alcohol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(1H-imidazol-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6(2,9)5-7-3-4-8-5/h3-4,9H,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYJVIFSBZSJBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol](/img/structure/B2405637.png)



![2-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2405645.png)



![propan-2-yl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2405652.png)
![4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2405653.png)



